molecular formula C26H25ClN2O5 B11644378 (2-chlorophenyl)(5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone

(2-chlorophenyl)(5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone

カタログ番号: B11644378
分子量: 480.9 g/mol
InChIキー: MTFTUQDALBZYGE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (2-chlorophenyl)(5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone features a pyrazoline core substituted with three distinct aryl groups:

  • Position 1: A 2-chlorophenyl methanone group.
  • Position 3: A 3,4-dimethoxyphenyl group.
  • Position 5: A 2,5-dimethoxyphenyl group.

Pyrazoline derivatives are widely studied for their pharmacological activities, including kinase inhibition and antiproliferative effects .

特性

分子式

C26H25ClN2O5

分子量

480.9 g/mol

IUPAC名

(2-chlorophenyl)-[3-(2,5-dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone

InChI

InChI=1S/C26H25ClN2O5/c1-31-17-10-12-23(32-2)19(14-17)22-15-21(16-9-11-24(33-3)25(13-16)34-4)28-29(22)26(30)18-7-5-6-8-20(18)27/h5-14,22H,15H2,1-4H3

InChIキー

MTFTUQDALBZYGE-UHFFFAOYSA-N

正規SMILES

COC1=CC(=C(C=C1)OC)C2CC(=NN2C(=O)C3=CC=CC=C3Cl)C4=CC(=C(C=C4)OC)OC

製品の起源

United States

生物活性

The compound (2-chlorophenyl)(5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be described as follows:

  • Molecular Formula: C20H22ClN2O4
  • Molecular Weight: 396.85 g/mol

The structure features a chlorophenyl group and two methoxy-substituted phenyl groups attached to a pyrazole core. This unique arrangement is believed to contribute significantly to its biological activity.

Pharmacological Properties

Research indicates that compounds containing pyrazole moieties exhibit various pharmacological effects, including anti-inflammatory, analgesic, and anticancer activities. The specific biological activities of the compound have been explored in several studies:

1. Anticancer Activity

Recent studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance, one study demonstrated that a related pyrazole compound significantly reduced the viability of human cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

2. Anti-inflammatory Effects

Another area of investigation is the anti-inflammatory potential of this compound. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The compound's ability to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases .

3. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been documented. A related study indicated that certain substituted pyrazoles exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria . This suggests potential applications in infectious disease management.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on structural activity relationship (SAR) studies:

  • Inhibition of Enzymatic Activity: The presence of methoxy groups may enhance the lipophilicity of the molecule, facilitating better interaction with target enzymes such as COX or certain kinases involved in cancer progression.
  • Receptor Modulation: Pyrazoles are known to interact with various receptors in the body, potentially influencing signaling pathways related to inflammation and tumor growth.

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

  • Study on Anticancer Activity: A study published in Medicinal Chemistry evaluated a series of substituted pyrazoles for their anticancer properties. The findings indicated that compounds with multiple methoxy substitutions showed enhanced cytotoxicity against breast cancer cell lines compared to their unsubstituted counterparts .
  • Anti-inflammatory Research: Another investigation focused on the anti-inflammatory effects of pyrazole derivatives in animal models. Results demonstrated significant reductions in inflammatory markers following treatment with these compounds, suggesting a promising therapeutic avenue for chronic inflammatory conditions .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AnticancerInduces apoptosis and inhibits cell proliferation
Anti-inflammatoryInhibits COX enzymes and reduces inflammation
AntimicrobialEffective against various bacterial strains

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues from Recent Studies

(3,4-Dimethoxyphenyl)(3-(3,4-dimethylphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone (3r)
  • Substituents :
    • Position 3: 3,4-Dimethylphenyl.
    • Position 5: Thiophen-2-yl.
  • Key Differences :
    • Replaces the 2,5-dimethoxyphenyl group with a thiophene ring.
    • Lacks the 2-chlorophenyl moiety.
  • Biological Activity : Exhibited moderate PI3Kγ inhibition (IC₅₀ = 1.2 µM) and antiproliferative activity against HeLa cells (IC₅₀ = 8.7 µM).
5-((4-Chlorophenyl)diazenyl)-2-(3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole (4a)
  • Substituents :
    • Position 1: Thiazole ring with a diazenyl group.
    • Position 5: 4-Methoxyphenyl.
  • Key Differences: Incorporates a thiazole ring instead of a methanone.
  • Biological Activity : Demonstrated dual EGFR/HER2 inhibition (IC₅₀ = 0.18 µM and 0.24 µM, respectively).
1-[5-(2-Chloro-6-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone
  • Substituents: Position 5: 2-Chloro-6-methylquinolin-3-yl.
  • Key Differences: Replaces the 2,5-dimethoxyphenyl group with a quinoline moiety. Contains an acetyl group instead of a 2-chlorophenyl methanone.
  • Synthesis : Requires chalcone intermediates and cyclocondensation with hydrazides .

Physicochemical and Spectral Comparisons

Property Target Compound Compound 3r Compound 4a
Molecular Weight ~529.98 g/mol (calculated) 476.55 g/mol 548.88 g/mol
Substituent Effects High hydrophilicity (3 methoxy groups) Moderate hydrophobicity Enhanced π-stacking (thiazole)
Spectral Data Expected distinct NMR peaks for Cl and OCH₃ groups NMR: δ 7.2–6.8 (aryl), δ 3.8 (OCH₃) IR: 1650 cm⁻¹ (C=O), NMR: δ 8.1 (diazenyl)

Q & A

Basic Synthesis & Optimization

Q: What are the optimized synthetic routes for preparing this pyrazoline-methanone derivative, and how do reaction conditions (e.g., solvent, catalyst) influence yield? A: Synthesis typically involves a multi-step approach:

Claisen-Schmidt condensation of substituted acetophenones with aldehydes to form chalcones.

Cyclization of chalcones with hydrazine derivatives under controlled pH (4–6) and temperature (70–80°C) to form the dihydropyrazole core.

Methanone functionalization via Friedel-Crafts acylation or nucleophilic substitution, requiring anhydrous conditions and Lewis acid catalysts (e.g., AlCl₃) .

  • Key factors : Solvent polarity (e.g., ethanol vs. DMF) affects reaction rates, while excess hydrazine improves cyclization efficiency. Yields range from 60–85% depending on substituent steric effects .

Advanced Synthesis: Regioselectivity Challenges

Q: How can regioselectivity be controlled during the cyclization step when multiple methoxy or chloro groups are present? A: Regioselectivity is influenced by:

  • Electronic effects : Electron-donating methoxy groups direct cyclization to less hindered positions.
  • Steric hindrance : Bulky substituents (e.g., 3,4-dimethoxyphenyl) favor trans-addition in chalcone precursors, confirmed via NOESY NMR .
  • Catalyst tuning : Use of protic acids (e.g., H₂SO₄) over Lewis acids enhances selectivity for 4,5-dihydropyrazole formation .

Basic Structural Characterization

Q: What spectroscopic and crystallographic methods are critical for confirming the structure? A:

  • NMR : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR identify substituent integration (e.g., methoxy singlet at δ 3.7–3.9 ppm, pyrazoline protons as doublets near δ 3.3 ppm) .
  • X-ray crystallography : Resolves dihedral angles between aryl rings and confirms the chair conformation of the dihydropyrazole ring (e.g., C–C bond lengths: 1.48–1.52 Å) .

Advanced Structural Analysis: Data Contradictions

Q: How to resolve discrepancies between calculated and observed spectral data (e.g., IR carbonyl stretches)? A:

  • IR carbonyl shifts : Experimental C=O stretches (1660–1755 cm⁻¹) may deviate from DFT calculations due to crystal packing forces or hydrogen bonding (e.g., C–H···O interactions in the solid state) .
  • Dynamic effects : Solution-phase NMR may show averaged signals, while X-ray structures reveal static conformations. Use variable-temperature NMR to assess rotational barriers .

Pharmacological Screening

Q: What in vitro assays are recommended for preliminary evaluation of bioactivity (e.g., anticonvulsant or anti-inflammatory potential)? A:

  • Anticonvulsant : Maximal electroshock (MES) and pentylenetetrazole (PTZ) models in rodent neuroblastoma cells, with IC₅₀ comparisons to standard drugs (e.g., phenytoin) .
  • Anti-inflammatory : COX-1/COX-2 inhibition assays, noting selectivity ratios influenced by methoxy substituents .

Advanced Pharmacological Studies

Q: How to design structure-activity relationship (SAR) studies for analogs with varying methoxy/chloro substitutions? A:

  • Systematic substitution : Replace 2,5-dimethoxyphenyl with electron-withdrawing groups (e.g., nitro) to assess impact on receptor binding.
  • Molecular docking : Use AutoDock Vina to map interactions with target proteins (e.g., GABA receptors). ClogP values >3 correlate with improved blood-brain barrier penetration .

Computational Modeling

Q: What molecular modeling approaches predict stability and reactivity of the methanone group? A:

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to evaluate HOMO-LUMO gaps (e.g., ~4.5 eV for electron-rich systems) .
  • MD simulations : Solvent-accessible surface area (SASA) analysis reveals hydrophobic interactions driving aggregation in aqueous media .

Crystallography & Material Properties

Q: How do hydrogen-bonding networks in the crystal lattice affect solubility and stability? A:

  • C–H···O interactions : Dimethoxy groups form intermolecular bonds (2.8–3.2 Å), enhancing thermal stability (Tₘ > 200°C) but reducing aqueous solubility .
  • Polymorphism screening : Recrystallize from DMSO/water to isolate metastable forms with improved dissolution rates .

Reaction Mechanism Elucidation

Q: What experimental techniques validate proposed mechanisms for key reactions (e.g., cyclization)? A:

  • Isotopic labeling : Use 15N^{15} \text{N}-hydrazine to track nitrogen incorporation into the pyrazoline ring via LC-MS .
  • Kinetic studies : Monitor reaction progress via in situ IR to identify rate-determining steps (e.g., hydrazine addition vs. ring closure) .

Advanced Bioactivity Validation

Q: How to address false positives in in vitro assays and transition to in vivo models? A:

  • Counter-screening : Test against HEK293 cells to rule out nonspecific cytotoxicity.
  • Pharmacokinetics : Perform murine studies with HPLC-MS quantification of plasma half-life (t₁/₂ ~2–4 hr for methoxy-rich analogs) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。